molecular formula C13H17NO2 B1400364 2-(Benzylamino)cyclopentanecarboxylic acid CAS No. 1355334-61-0

2-(Benzylamino)cyclopentanecarboxylic acid

Cat. No. B1400364
M. Wt: 219.28 g/mol
InChI Key: FJMJOYQGUPTRDF-UHFFFAOYSA-N
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Description

2-(Benzylamino)cyclopentanecarboxylic acid (BCPCA) is an organic compound with the molecular formula C13H17NO2. It is a derivative of cyclopentanecarboxylic acid, which is a colorless nonvolatile oil .

Scientific Research Applications

Computational Study on Cage Hexabenzylhexaazaisowurtzitane Formation

Dong et al. (2017) conducted a computational study revealing the role of 1,2-bis(benzylamino)-1,2-ethanediol as an intermediate in the formation of cage hexabenzylhexaazaisowurtzitane from glyoxal and benzylamine, highlighting the significance of 2-(benzylamino) derivatives in complex organic reactions (Dong et al., 2017).

Selective N-debenzylation in Carbohydrate Chemistry

Research by Kroutil et al. (2000) and others demonstrated the selective N-debenzylation of benzylamino derivatives in carbohydrate chemistry, emphasizing the utility of these compounds in the selective removal of benzyl groups (Kroutil et al., 2000).

Ring Opening in Benzoxazinones

Ilaš and Kikelj (2008) studied substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, revealing their instability under certain conditions and suggesting potential applications in organic synthesis (Ilaš & Kikelj, 2008).

Synthesis of C-Nucleoside Analogs

Galán et al. (1983) investigated the reaction between 2-(benzylamino)-2-deoxy-d-glycero-l-gluco-heptose and 5,5-dimethyl-1,3-cyclohexanedione, leading to the synthesis of novel C-nucleoside analogs (Galán et al., 1983).

Synthesis of Benzylamino Coumarin Derivatives

Ghafuri, Ghorbani, and Rashidizadeh (2014) introduced a strategy for synthesizing benzylamino coumarin derivatives using a nano magnetic solid acid catalyst, showcasing the versatility of benzylamino compounds in heterocyclic compound synthesis (Ghafuri et al., 2014).

properties

IUPAC Name

2-(benzylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMJOYQGUPTRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)cyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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